2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 307.18 g/mol. This compound is classified within the category of naphthalene derivatives, specifically as an amide due to the presence of the carboxamide functional group. Its structural complexity arises from the presence of multiple functional groups, including amino and hydroxyl groups, which contribute to its potential biological activity.
The compound is cataloged under various databases, including PubChem and chemical suppliers, indicating its relevance in scientific research and potential applications in pharmaceuticals. It is primarily classified as a drug candidate due to its structural features that suggest possible therapeutic effects.
The synthesis of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride can be achieved through several synthetic routes, typically involving:
The synthetic pathways often utilize standard organic chemistry techniques such as refluxing, chromatography for purification, and spectroscopic methods (NMR, IR) for structure confirmation. The reaction conditions (temperature, solvent choice) are critical for optimizing yield and purity.
The molecular structure of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride can be represented using various notations:
CCN(CC(=O)Nc1cccc2c1cccc2O)CCN
LKDKFADINSRVMX-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for amides and naphthalene derivatives:
These reactions are often monitored using chromatographic techniques to assess reaction progress and product formation.
The mechanism by which 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors.
Further studies such as binding assays and in vivo testing are necessary to elucidate the exact mechanism of action.
The compound has potential applications in:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3